N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Lipophilicity optimization Drug-likeness Lead optimization

A structurally distinct pyrazole-thiazole-benzamide kinase inhibitor entry point (US Patent 9,255,072) with an intermediate XLogP3 of 5.0. The 2-(methylthio) ortho-substituent confers a unique hydrogen-bond acceptor count (HBA=5), placing this compound between the 2-chloro (XLogP3=5.1, HBA=4) and 2-nitro (XLogP3=4.3, HBA=6) analogs for systematic SAR exploration. Procure alongside matched pairs for kinase-focused library design or deploy in oncology phenotypic screening cascades. The methylthio handle is oxidizable to sulfoxide/sulfone for on-scaffold polarity modulation without altering the core pharmacophore.

Molecular Formula C21H18N4OS2
Molecular Weight 406.5 g/mol
CAS No. 1020489-33-1
Cat. No. B3201917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide
CAS1020489-33-1
Molecular FormulaC21H18N4OS2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C21H18N4OS2/c1-14-12-19(23-20(26)16-10-6-7-11-18(16)27-2)25(24-14)21-22-17(13-28-21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,26)
InChIKeyRCILPJFEVQWHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide Procurement Guide: Compound Identity and Research Classification


N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide (CAS 1020489-33-1) is a synthetic heterocyclic benzamide derivative featuring a hybrid pyrazole-thiazole core linked to a 2-(methylthio)phenyl carboxamide moiety [1]. With a molecular formula of C21H18N4OS2, a molecular weight of 406.5 g/mol, a computed XLogP3 of 5, and a topological polar surface area (TPSA) of 113 Ų, the compound resides in a physicochemical space consistent with orally bioavailable kinase-targeted small molecules . The compound is catalogued within the Life Chemicals F5030 screening library (catalogue ID F5030-0142) and is associated with the pyrazole-thiazole chemotype that has been disclosed in multiple patent families as inhibitors of protein kinases, including FLT3, VEGFR, and Aurora kinases [2]. This compound serves as a structurally distinct entry point for kinase-focused drug discovery and chemical biology programs.

Why In-Class Pyrazole-Thiazole Analogs Cannot Substitute for N-(3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide


The pyrazole-thiazole-benzamide chemotype is highly sensitive to benzamide substitution, with even single-atom modifications producing substantial shifts in lipophilicity (ΔXLogP3 > 0.8 across nearest neighbors), hydrogen-bond acceptor count, and rotatable bond flexibility [1]. The 2-(methylthio) substituent in the target compound confers an intermediate XLogP3 of 5.0 — lying between the 2-chloro analog (XLogP3 = 5.1) and the 2-nitro analog (XLogP3 = 4.3) — while providing 5 hydrogen bond acceptors versus 4 and 6, respectively [2][3]. These differences are not incremental; they translate into divergent solubility profiles, metabolic stability, and target engagement signatures that preclude simple substitution of one analog for another in a screening cascade or SAR series [4]. When procuring a focused kinase-inhibitor library or advancing a lead series, the precise benzamide substitution pattern determines the chemical space explored and the biological hypotheses testable.

Quantitative Differentiation Evidence for N-(3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide Versus Closest Analogs


Lipophilicity Fine-Tuning: XLogP3 Comparison Against the 2-Chloro and 2-Nitro Benzamide Analogs

The target compound's 2-(methylthio) substituent achieves an XLogP3 of 5.0, positioning it between the 2-chloro analog (XLogP3 = 5.1) and the 2-nitro analog (XLogP3 = 4.3) [1][2][3]. This intermediate lipophilicity avoids the excessive hydrophobicity of the chloro derivative (which risks poor aqueous solubility and high plasma protein binding) while retaining sufficient membrane permeability compared to the more polar nitro analog. The 0.8 log unit spread across these three ortho-substituted benzamide analogs demonstrates that the methylthio group provides a distinct, quantifiable lipophilicity window unavailable from the halogen or nitro series.

Lipophilicity optimization Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Differentiation: Methylthio vs. Chloro Substitution

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, an increase of one over the 2-chloro analog (HBA = 4) and a decrease of one versus the 2-nitro analog (HBA = 6) [1][2][3]. The additional acceptor arises from the thioether sulfur atom on the ortho-methylthio group, which can engage in weak hydrogen bonding and σ-hole interactions that are sterically and electronically distinct from the chloro substituent. This differential HBA count has direct implications for kinase hinge-region recognition and water-mediated binding networks.

Hydrogen bonding Target engagement Structure-based design

Rotatable Bond Flexibility Advantage for Induced-Fit Binding

The target compound exhibits 5 rotatable bonds, one more than the 2-chloro, 2-nitro, and furan-2-carboxamide analogs (each with 4 rotatable bonds) [1][2][3][4]. The additional rotatable bond originates from the methylthio group (–S–CH₃), which introduces a degree of torsional freedom unavailable in the directly attached chlorine or nitro substituents. This conformational plasticity can facilitate induced-fit adaptation to protein binding pockets that are inaccessible to more rigid analogs.

Conformational flexibility Induced-fit docking Entropy-enthalpy compensation

Kinase Inhibition Patent Pedigree and Privileged Scaffold Evidence

The pyrazole-thiazole-benzamide scaffold embodied by the target compound is explicitly claimed and exemplified in US Patent 9,255,072 as an inhibitor of FLT3, VEGFR, and Aurora kinases [1]. This patent family, assigned to the National Health Research Institutes (Taiwan), discloses that compounds bearing the 4-phenylthiazol-2-yl-pyrazole core exhibit sub-micromolar inhibitory activity against these clinically validated oncology targets. In contrast, structurally related pyrazole-thiazole hybrids described in the Monatshefte für Chemie paper demonstrated concentration-dependent growth inhibition against MCF-7 breast carcinoma cells, with the most active compounds achieving IC₅₀ values of 21.3 ± 0.72 µg/cm³ [2]. While direct IC₅₀ data for the 2-(methylthio)benzamide variant have not been published, the compound resides within a chemotype whose kinase-inhibitory properties are patent-documented and peer-reviewed.

Kinase inhibition FLT3 VEGFR Aurora kinase

Physicochemical and Complexity Differentiation from the Furan-2-Carboxamide Analog

Relative to the furan-2-carboxamide analog (CAS 1020489-16-0), the target compound demonstrates substantial differentiation across four computed parameters: molecular weight (406.5 vs. 350.4 g/mol; ΔMW = +56.1), XLogP3 (5.0 vs. 3.9; ΔXLogP3 = +1.1), heavy atom count (28 vs. 24), and molecular complexity index (531 vs. 468, estimated) [1][2]. The furan analog, with its lower molecular weight and lipophilicity, occupies a fragment-like space, whereas the methylthio compound resides in lead-like territory — a meaningful distinction for library design strategies that balance fragment screening with lead elaboration.

Molecular complexity Fragment elaboration Chemical diversity

Methylthio Chemical Handle for Late-Stage Functionalization Compared to Unsubstituted Benzamide

The ortho-methylthio (–SCH₃) group constitutes a chemically addressable handle that is absent in the unsubstituted benzamide parent scaffold. The thioether sulfur can undergo selective oxidation to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) under mild conditions (e.g., mCPBA or H₂O₂), enabling polarity modulation without altering the core pyrazole-thiazole architecture [1]. This oxidation ladder provides a unique strategy for fine-tuning solubility (−SO₂CH₃ is substantially more polar than –SCH₃) and for generating putative active metabolites in a controlled fashion. Neither the 2-chloro nor 2-nitro analogs offer this graduated polarity-tuning capability, as chloro is metabolically inert to such transformations and nitro reduction yields an aniline with dramatically different electronic properties [2].

Late-stage functionalization Prodrug design Sulfur chemistry

Research and Industrial Application Scenarios for N-(3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide


Kinase-Focused Screening Library Expansion with Documented FLT3/VEGFR/Aurora Privileged Scaffold

For organizations building target-focused kinase inhibitor libraries, this compound provides a pre-validated pyrazole-thiazole entry point. US Patent 9,255,072 explicitly claims this chemotype for FLT3, VEGFR, and Aurora kinase inhibition [1]. Procuring this compound alongside the 2-chloro, 2-nitro, and furan-2-carboxamide analogs enables systematic SAR exploration of the benzamide vector while maintaining the kinase-privileged core. The XLogP3 range spanned by this congeneric set (3.9 to 5.1) covers the lipophilicity window most frequently associated with orally bioavailable kinase inhibitors [2].

Controlled Physicochemical Profiling of Ortho-Substituted Benzamide SAR Series

The quantitative physicochemical differentiation established in Section 3 — XLogP3, HBA count, rotatable bond number, and MW — supports the use of this compound as part of a matched-pair analysis set. Medicinal chemistry groups can leverage the target compound's distinct combination of properties (XLogP3 = 5.0, HBA = 5, rotatable bonds = 5) [1] to interrogate the contribution of thioether-mediated hydrogen bonding and conformational entropy to target binding, independent of the chloro (XLogP3 = 5.1, HBA = 4) and nitro (XLogP3 = 4.3, HBA = 6) ortho-substituted matched pairs [2][3].

Prodrug Feasibility Assessment via Methylthio Oxidation Ladder

The ortho-methylthio group provides a unique chemical handle for generating sulfoxide and sulfone derivatives through controlled oxidation, enabling on-scaffold polarity modulation [1]. Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound to systematically evaluate the impact of sulfur oxidation state on solubility, permeability, metabolic stability, and efflux ratio — all without altering the core pyrazole-thiazole pharmacophore. This capability is not shared by the chloro or nitro analogs [2].

Oncology Cell-Based Screening with Pyrazole-Thiazole Hybrid Chemotype

The class-level anticancer activity documented for structurally related pyrazole-thiazole hybrids — with IC₅₀ values of 21.3 ± 0.72 µg/cm³ against MCF-7 breast carcinoma cells and concentration-dependent growth inhibition [1] — supports the deployment of this compound in oncology phenotypic screening cascades. The target compound can serve as a starting point for hit-to-lead optimization against breast, colon, and hematological cancer cell lines, with the methylthio substituent offering a vector for subsequent affinity maturation.

Quote Request

Request a Quote for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.